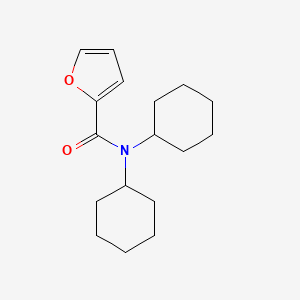
N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide, also known as compound 8, is a chemical compound with potential therapeutic applications. It belongs to the class of isoquinoline derivatives and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8 is not fully understood. However, it is believed to act through the inhibition of certain enzymes and proteins involved in disease progression. In cancer research, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In Alzheimer's and Parkinson's disease research, it has been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins, respectively.
Biochemical and Physiological Effects:
Compound 8 has been found to have various biochemical and physiological effects. In cancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's and Parkinson's disease research, it has been shown to protect neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8 in lab experiments include its potential therapeutic applications and its ability to inhibit the activity of certain enzymes and proteins involved in disease progression. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the research on N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8. These include:
1. Further studies on its mechanism of action to better understand its potential therapeutic applications.
2. Development of more efficient synthesis methods to improve the yield and purity of N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8.
3. Studies on its potential side effects and toxicity to ensure its safety for human use.
4. Clinical trials to evaluate its efficacy in the treatment of various diseases.
5. Development of analogs of N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8 with improved pharmacological properties.
Conclusion:
In conclusion, N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8 is a promising chemical N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide with potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research on N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8 is necessary to fully understand its potential therapeutic applications and ensure its safety for human use.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8 involves the reaction of 3-chloro-4-methylbenzaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of acetic anhydride and a catalyst. The resulting product is then treated with acetic acid and ammonium acetate to obtain N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8 in good yield.
Aplicaciones Científicas De Investigación
Compound 8 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8 has been found to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's and Parkinson's disease research, it has been shown to have neuroprotective effects.
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-13-6-7-16(10-17(13)19)20-18(22)12-21-9-8-14-4-2-3-5-15(14)11-21/h2-7,10H,8-9,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZHCSJNOPQFFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCC3=CC=CC=C3C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


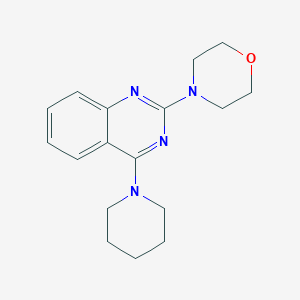
![2-{[benzyl(methyl)amino]methyl}phenol](/img/structure/B5817982.png)

![7-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5817992.png)
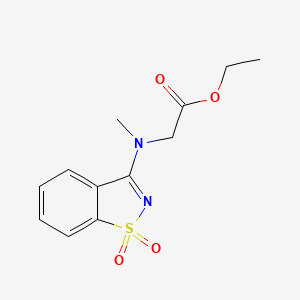
![3-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid](/img/structure/B5818012.png)
![methyl 4-[(4-isopropylphenoxy)methyl]benzoate](/img/structure/B5818021.png)
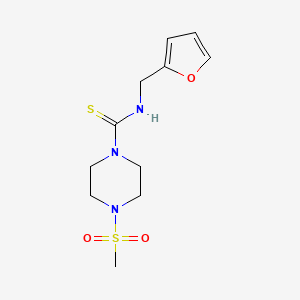
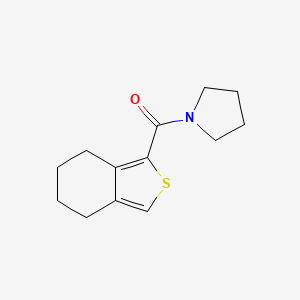
![2,2'-[(2-naphthylsulfonyl)imino]diacetamide](/img/structure/B5818040.png)

